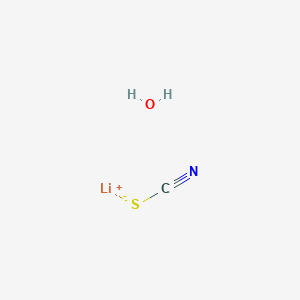

Lithium thiocyanate hydrate

Description

Properties

IUPAC Name |

lithium;thiocyanate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Li.H2O/c2-1-3;;/h3H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTVNJAFDYEXLD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(#N)[S-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2LiNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583532 | |

| Record name | Lithium thiocyanate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-85-7 | |

| Record name | Lithium thiocyanate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium thiocyanate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Lithium Thiocyanate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of lithium thiocyanate (B1210189) hydrate (B1144303) (LiSCN·xH₂O), a compound of increasing interest in various scientific and industrial fields, including energy storage and material science. This document details its physical and chemical characteristics, methods of synthesis, and key reactions, presenting quantitative data in a structured format and outlining detailed experimental protocols.

Core Chemical and Physical Properties

Lithium thiocyanate is a highly hygroscopic salt that exists in anhydrous form as well as in monohydrate and dihydrate forms.[1] Its properties are significantly influenced by the degree of hydration.

Data Presentation: Quantitative Properties

| Property | Anhydrous Lithium Thiocyanate | Lithium Thiocyanate Monohydrate | Lithium Thiocyanate Dihydrate |

| Molecular Formula | LiSCN | LiSCN·H₂O | LiSCN·2H₂O |

| Molecular Weight | 65.02 g/mol [2] | 83.04 g/mol [3] | 101.06 g/mol |

| CAS Number | 556-65-0[1] | 123333-85-7[1] | 84372-58-7[1] |

| Appearance | White crystalline solid[1] | Colorless crystalline mass or crystals[4][5] | Colorless, transparent, hygroscopic crystals[6] |

| Melting Point | 274 °C[1] | 60 °C[1] | 38 °C[1] |

| Solubility in Water | 125 g/100 mL[1] | Soluble[7] | Soluble |

| Crystal System | Orthorhombic[1] | Monoclinic (α-form), Orthorhombic (β-form)[1] | Orthorhombic[1] |

| Space Group | Pnma[1][6] | C2/m (α-form), Pnam (β-form)[1] | Pnma[6] |

Synthesis and Reactivity

Lithium thiocyanate hydrate can be synthesized through various methods, and its reactivity is characteristic of an alkali metal salt of thiocyanic acid.

Synthesis

A common method for the synthesis of lithium thiocyanate involves the reaction of lithium hydroxide (B78521) with ammonium (B1175870) thiocyanate.[1] The resulting product can then be hydrated to obtain the desired hydrate form.

Key Chemical Reactions

-

Hydrolysis: When dissolved in water, lithium thiocyanate dissociates into lithium ions (Li⁺) and thiocyanate ions (SCN⁻).

-

Redox Reactions: The thiocyanate ion can act as a reducing agent in certain electrochemical processes.

-

Complex Formation: Lithium thiocyanate can form complexes with various metal ions, a property utilized in analytical chemistry and materials science.

-

Dehydration: The hydrated forms can be dehydrated by heating under vacuum. For example, drying at 38-42°C can yield the monohydrate from the dihydrate, and further heating at higher temperatures under vacuum can produce the anhydrous form.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of Lithium Thiocyanate Dihydrate

Objective: To synthesize lithium thiocyanate dihydrate from lithium hydroxide and ammonium thiocyanate.

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Ammonium thiocyanate (NH₄SCN)

-

Deionized water

-

Ethanol

-

Beakers, magnetic stirrer, heating plate, filtration apparatus, crystallizing dish, and a vacuum desiccator.

Procedure:

-

In a 250 mL beaker, dissolve a stoichiometric amount of lithium hydroxide monohydrate in 100 mL of deionized water with gentle heating and stirring.

-

In a separate beaker, dissolve an equimolar amount of ammonium thiocyanate in 50 mL of deionized water.

-

Slowly add the ammonium thiocyanate solution to the lithium hydroxide solution while stirring continuously. The reaction will produce ammonia (B1221849) gas, which should be handled in a well-ventilated fume hood. The reaction is: LiOH + NH₄SCN → LiSCN + NH₃ + H₂O.

-

Gently heat the resulting solution to approximately 60-70°C to drive off the dissolved ammonia.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a crystallizing dish and reduce the volume by gentle heating to initiate crystallization.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a vacuum desiccator over a suitable desiccant to obtain lithium thiocyanate dihydrate.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points of the different hydrated forms of lithium thiocyanate.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

Procedure:

-

Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and hermetically seal it to prevent water loss during heating.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate of 10°C/min from room temperature to a temperature above the expected melting point (e.g., up to 300°C for the anhydrous form).

-

Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

-

Repeat the measurement for each hydrated form (dihydrate, monohydrate, and anhydrous).

Determination of Crystal Structure by X-ray Crystallography

Objective: To determine the crystal system and space group of this compound.

Instrumentation:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Cryostat (for low-temperature measurements if needed)

Procedure:

-

Mount a suitable single crystal of this compound (typically < 0.5 mm in all dimensions) on a goniometer head.

-

Center the crystal in the X-ray beam of the diffractometer.

-

Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

-

Perform a full data collection by rotating the crystal in the X-ray beam and recording the diffraction pattern at various angles.

-

Process the collected data to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles. The space group is determined from the systematic absences in the diffraction data.

Logical Relationships of Lithium Thiocyanate Hydrates

The following diagram illustrates the relationships between the different forms of lithium thiocyanate and the transitions between them.

References

- 1. Lithium thiocyanate - Wikipedia [en.wikipedia.org]

- 2. Lithium thiocyanate 123333-85-7 [sigmaaldrich.com]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [guidechem.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. researchgate.net [researchgate.net]

- 7. ProChem, Inc. This compound - High-Quality Material for Electrochemistry & Synthesis [prochemonline.com]

- 8. LITHIUM THIOCYANATE | 556-65-0 [amp.chemicalbook.com]

An In-depth Technical Guide on the Crystal Structures of Lithium Thiocyanate Monohydrate and Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of lithium thiocyanate (B1210189) monohydrate (LiSCN·H₂O) and lithium thiocyanate dihydrate (LiSCN·2H₂O). The information presented herein is curated for professionals in research and development who require a detailed understanding of the crystallographic properties and experimental methodologies associated with these compounds. Lithium thiocyanate and its hydrates are of interest due to their hygroscopic nature and potential applications in various fields, including as electrolyte components in lithium-ion batteries.[1][2]

Comparative Crystallographic Data

The crystallographic parameters of lithium thiocyanate monohydrate and dihydrate have been determined primarily through single-crystal and powder X-ray diffraction techniques.[3][4] A key distinction is that the monohydrate form exists in two polymorphic forms: a low-temperature α-phase and a high-temperature β-phase.[3][5] The dihydrate, in contrast, has been characterized with a single crystal structure.

Below is a summary of the quantitative crystallographic data for these compounds to facilitate a clear comparison.

Table 1: Crystallographic Data for Lithium Thiocyanate Hydrates

| Parameter | LiSCN·H₂O (α-phase)[3] | LiSCN·H₂O (β-phase)[3] | LiSCN·2H₂O[3][4] |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | C2/m | Pnam | Pnma |

| Lattice Parameters | |||

| a (Å) | 15.0271(3) | 13.22578(2) | 5.721(3) |

| b (Å) | 7.59742(1) | 7.06191(9) | 8.093(4) |

| c (Å) | 6.70700(1) | 8.16628(1) | 9.669(4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 96.1470(6) | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Unit Cell Volume (ų) | 761.32(2) | 762.724(2) | 447.3(3) |

| Formula Units (Z) | 8 | 8 | 4 |

| Coordination Geometry | Tetrahedral[5] | Tetrahedral[5] | Octahedral[4][5] |

Note: Lattice parameters for LiSCN·2H₂O are also reported in picometers (pm) as a = 572.1(3) pm, b = 809.3(4) pm, and c = 966.9(4) pm.[3][4]

Coordination Environment

In the anhydrous and dihydrate forms of lithium thiocyanate, the lithium cations exhibit sixfold coordination.[3][4] Specifically, in LiSCN·2H₂O, the Li⁺ ions are coordinated by four water molecules and two nitrogen atoms from the thiocyanate anions, forming trans-octahedra [Li(OH₂)₄(NCS)₂]⁻.[4] The thiocyanate anions and water molecules are linked through hydrogen bonds.[6]

Experimental Protocols

The characterization of lithium thiocyanate hydrates involves several key experimental techniques. The following sections detail the generalized methodologies for synthesis and analysis based on available literature.

-

Lithium Thiocyanate Monohydrate (LiSCN·H₂O): The monohydrate can be formed by the hydration of anhydrous LiSCN with stoichiometric amounts of water vapor.[3] The α-phase is stable at room temperature and reversibly transforms to the β-phase at 49 °C.[3][5]

-

Lithium Thiocyanate Dihydrate (LiSCN·2H₂O): Crystals of the dihydrate can be obtained from commercially available material.[3][4] Dehydration of the dihydrate can be used to produce the anhydrous form of lithium thiocyanate.[3][4]

-

Anhydrous Lithium Thiocyanate (LiSCN): A common method for preparing the anhydrous salt involves the reaction of lithium hydroxide (B78521) with ammonium (B1175870) thiocyanate.[5] The resulting product is then subjected to a vacuum to remove water, dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF), and precipitated by adding a non-polar solvent such as petroleum ether.[5][7] The final ether salt is heated under vacuum at 110 °C to yield the anhydrous form.[5]

Single-crystal and powder X-ray diffraction are the primary methods for determining the crystal structures of lithium thiocyanate hydrates.

-

Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal of the hydrate (B1144303) is selected and mounted on a goniometer head. Due to the hygroscopic nature of these compounds, this process is typically performed under a protective atmosphere (e.g., argon) and the crystal may be sealed in a thin-walled glass capillary.[6]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam. The diffraction patterns are recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined using least-squares techniques.[8]

-

-

Powder X-ray Diffraction (PXRD):

-

Sample Preparation: A powdered sample of the hydrate is prepared and placed in a sample holder.

-

Data Collection: The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected at various angles (2θ).

-

Phase Identification and Structural Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is used to identify the crystalline phases present by comparing the peak positions and intensities to known standards. Rietveld refinement can be used for quantitative phase analysis and to refine the crystal structure parameters.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal behavior of the hydrates, including phase transitions and dehydration processes.

-

DSC/TGA Procedure:

-

A small amount of the sample is placed in a sample pan.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The DSC measures the heat flow to or from the sample relative to a reference, identifying phase transitions (e.g., melting, solid-solid transitions). The TGA measures the change in mass of the sample as a function of temperature, indicating dehydration or decomposition events. DSC/TG measurements have shown a two-step dehydration of LiSCN·2H₂O.[9]

-

Visualizations

The following diagrams illustrate the relationships between the different forms of lithium thiocyanate and a typical workflow for crystal structure determination.

Caption: Phase transitions and hydration states of lithium thiocyanate.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The monohydrate and dihydrate of lithium thiocyanate exhibit distinct crystal structures and thermal behaviors. The monohydrate is notable for its temperature-dependent polymorphism, transitioning from a monoclinic to an orthorhombic phase upon heating. The dihydrate maintains an orthorhombic structure. Understanding these structural details is crucial for applications where the hydration state and crystal form of lithium thiocyanate can influence material properties and performance. The experimental protocols outlined provide a foundational understanding of the methods used to characterize these and similar hygroscopic crystalline materials.

References

- 1. ProChem, Inc. Lithium Thiocyanate Hydrate - High-Quality Material for Electrochemistry & Synthesis [prochemonline.com]

- 2. Ion transport mechanism in anhydrous lithium thiocyanate LiSCN Part I: ionic conductivity and defect chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01836E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lithium thiocyanate - Wikipedia [en.wikipedia.org]

- 6. Single-Crystal Structures and Vibrational Spectra of Li[S... [degruyterbrill.com]

- 7. Synthesis and characterisation of two lithium-thiocyanate solvates with tetrahydrofuran: Li[SCN]·THF and Li[SCN]·2THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lithium dipotassium citrate monohydrate, LiK2C6H5O7(H2O) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-Crystal Structures and Vibrational Spectra of Li[S... [degruyterbrill.com]

Synthesis and characterization of anhydrous Lithium thiocyanate.

Anhydrous lithium thiocyanate (B1210189) (LiSCN) is a chemical compound of significant interest to researchers in fields ranging from materials science to drug development.[1] Its high hygroscopicity presents challenges in its synthesis and handling, making a thorough understanding of its preparation and characterization crucial.[2] This technical guide provides an in-depth overview of the synthesis and characterization of anhydrous LiSCN, tailored for researchers, scientists, and drug development professionals.

Synthesis of Anhydrous Lithium Thiocyanate

The preparation of anhydrous lithium thiocyanate is challenging due to its tendency to absorb atmospheric moisture, forming hydrates.[2][3] A common and effective method for synthesizing the anhydrous form involves the reaction of lithium hydroxide (B78521) with ammonium (B1175870) thiocyanate, followed by a rigorous drying process.[2]

Experimental Protocol: Synthesis from Lithium Hydroxide and Ammonium Thiocyanate

This protocol is adapted from established laboratory procedures.[2] All operations should be conducted with careful exclusion of atmospheric moisture, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]

Materials:

-

Lithium hydroxide (LiOH)

-

Ammonium thiocyanate (NH₄SCN)

-

Diethyl ether or Tetrahydrofuran (THF), anhydrous

-

Petroleum ether, anhydrous

Procedure:

-

Reaction: An aqueous solution of equimolar amounts of lithium hydroxide and ammonium thiocyanate is prepared. The reaction proceeds as follows: LiOH + NH₄SCN → LiSCN + NH₄OH

-

Initial Water Removal: The water and ammonia (B1221849) from the resulting solution are removed by heating under vacuum.[2]

-

Solvent Extraction: The resulting solid residue is dissolved in anhydrous diethyl ether or THF.[2] This step helps to separate the LiSCN from any less soluble impurities.

-

Precipitation: The etherate salt is precipitated by the addition of anhydrous petroleum ether.[2]

-

Final Drying: The precipitated etherate salt is collected and heated in a vacuum at 110 °C to remove the ether and any remaining traces of water, yielding the anhydrous lithium thiocyanate.[2]

A straightforward alternative for dehydration involves heating the hydrated form of lithium thiocyanate (LiSCN·xH₂O) in a vacuum oven at temperatures between 80°C and 100°C under reduced pressure.[3]

Characterization of Anhydrous Lithium Thiocyanate

A suite of analytical techniques is employed to confirm the synthesis of anhydrous LiSCN and to investigate its structural and electrochemical properties.

Experimental Protocols for Key Characterization Techniques

1. X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline phase and determine the lattice parameters of the synthesized material.

-

Methodology: A small amount of the powdered anhydrous LiSCN sample is placed on a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram is compared with standard patterns for anhydrous LiSCN to confirm its identity and purity.[5][6]

2. Infrared (IR) Spectroscopy

-

Objective: To identify functional groups and confirm the absence of water.

-

Methodology: A small amount of the anhydrous LiSCN is mixed with dry KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The absence of a broad absorption band around 3500 cm⁻¹ indicates the absence of O-H stretching vibrations from water.[5][6]

3. Electrochemical Impedance Spectroscopy (EIS)

-

Objective: To study the ionic conductivity and defect chemistry of the material.[5][6]

-

Methodology: The anhydrous LiSCN powder is pressed into a pellet and placed between two ion-blocking electrodes (e.g., platinum) in a measurement cell. The cell is maintained under a dry, inert atmosphere. A small amplitude AC voltage is applied across a range of frequencies, and the resulting current and phase shift are measured to determine the complex impedance. This data can be used to model the material's conductivity and understand ion transport mechanisms.[5][7]

4. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

-

Objective: To investigate the local environment of the lithium ions and the dynamics of ion transport.

-

Methodology: ⁷Li ssNMR experiments are performed on the anhydrous LiSCN sample. The analysis of spectral line shapes and spin-lattice relaxation times at various temperatures provides insights into the mobility of lithium ions and the activation energy for ion hopping.[8][9]

Data Summary

The following tables summarize key quantitative data for anhydrous lithium thiocyanate.

Table 1: Physical and Chemical Properties of Anhydrous LiSCN

| Property | Value | Reference |

| Molar Mass | 65.02 g/mol | [2] |

| Appearance | White hygroscopic solid | [2] |

| Density | 1.44 g/cm³ | [2] |

| Melting Point | 274 °C (547 K) | [2] |

| Boiling Point | 550 °C (823 K) (decomposition) | [2] |

| Solubility in Water | 125 g/100 ml | [2] |

| Solubility | Soluble in alcohol, acetone | [2] |

Table 2: Crystallographic Data for Anhydrous LiSCN

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][10] |

| Space Group | Pnma | [2][10] |

| Lattice Constants | a = 1215.1 pm, b = 373.6 pm, c = 529.9 pm | [2] |

| Coordination Geometry | 6 | [2] |

Table 3: Key Characterization Parameters for Anhydrous LiSCN

| Parameter | Value | Reference |

| Schottky Defect Formation Enthalpy | 0.6 ± 0.3 eV | [5][6] |

| Lithium Vacancy Migration Enthalpy | 0.89 ± 0.08 eV | [5][6] |

References

- 1. ProChem, Inc. Lithium Thiocyanate Hydrate - High-Quality Material for Electrochemistry & Synthesis [prochemonline.com]

- 2. Lithium thiocyanate - Wikipedia [en.wikipedia.org]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Ion transport mechanism in anhydrous lithium thiocyanate LiSCN Part I: ionic conductivity and defect chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01836E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. juser.fz-juelich.de [juser.fz-juelich.de]

- 9. Ion transport mechanism in anhydrous lithium thiocyanate LiSCN part II: frequency dependence and slow jump relaxation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Lithium Thiocyanate Hydrate in Polar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium thiocyanate (B1210189) hydrate (B1144303) in polar organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility, the factors influencing it, and a detailed experimental protocol for its determination.

Introduction

Lithium thiocyanate (LiSCN) is a hygroscopic salt that exists in anhydrous form as well as in monohydrate and dihydrate forms.[1] Its high solubility in water and a range of polar organic solvents makes it a compound of interest in various applications, including as an electrolyte in batteries, a reagent in chemical synthesis, and a chaotropic agent in biochemistry. Understanding its solubility in different solvent systems is crucial for optimizing its use in these fields.

Qualitative Solubility Data

Lithium thiocyanate hydrate exhibits good solubility in a variety of polar organic solvents. While specific quantitative data is scarce in the reviewed literature, its solubility has been qualitatively confirmed in the following solvents.

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Protic Solvents | Methanol | Soluble[1] |

| Ethanol | Soluble[1] | |

| 1-Propanol | Soluble[1] | |

| Aprotic Solvents | Acetone | Soluble[1] |

| Acetonitrile | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Propylene Carbonate (PC) | Soluble |

Note: This table is based on qualitative statements from various sources. Quantitative determination is recommended for specific applications.

Factors Influencing Solubility

The solubility of lithium thiocyanate in polar organic solvents is governed by several factors:

-

Solvent Polarity: As a salt, lithium thiocyanate dissolves well in polar solvents due to the favorable ion-dipole interactions between the lithium (Li⁺) and thiocyanate (SCN⁻) ions and the polar solvent molecules.

-

Dielectric Constant: Solvents with a high dielectric constant are generally better at dissolving ionic compounds as they can effectively screen the electrostatic attraction between the cation and anion.

-

Hydrogen Bonding: Protic solvents like alcohols can form hydrogen bonds with the thiocyanate anion, which can influence solubility.

-

Temperature: The dissolution of most salts is an endothermic process, meaning that solubility generally increases with temperature.[2] However, the exact temperature dependence for lithium thiocyanate in various organic solvents requires experimental determination.

-

Presence of Water (Hydrate Form): The degree of hydration of the lithium thiocyanate can affect its solubility profile. The presence of water molecules in the crystal lattice can influence the energy required to break the lattice and solvate the ions.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[3][4] Given the hygroscopic nature of lithium thiocyanate, careful handling in a controlled environment (e.g., a glovebox with low humidity) is recommended.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Polar organic solvent of interest (anhydrous grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Temperature probe

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with airtight seals

-

Pipettes

-

Evaporating dish

-

Drying oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring the temperature remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated pipette to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporating dish containing the filtrate.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of lithium thiocyanate and the boiling point of the solvent.

-

Once the solvent is fully evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dry lithium thiocyanate residue. Repeat the drying and weighing steps until a constant mass is achieved.

-

4.3. Data Calculation

The solubility is calculated as follows:

-

Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dry salt)

-

Mass of the dissolved salt = (Mass of dish + dry salt) - (Mass of empty dish)

-

Solubility ( g/100 g solvent) = (Mass of the dissolved salt / Mass of the solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Conclusion

References

The Hygroscopic Nature of Lithium Thiocyanate and its Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium thiocyanate (B1210189) (LiSCN) is a chemical compound with the formula LiSCN. It is an extremely hygroscopic, white solid that is noteworthy for its high solubility in water and various organic solvents.[1][2] This pronounced affinity for water leads to the formation of several stable hydrates, a characteristic that is of significant interest in diverse fields, including materials science, electrochemistry, and pharmaceutical development.[3] The hygroscopic nature of a substance describes its ability to attract and hold water molecules from the surrounding environment. In the case of LiSCN, this property is so pronounced that it is considered deliquescent, meaning it can absorb enough moisture to dissolve and form an aqueous solution.

The stability and handling of active pharmaceutical ingredients (APIs) are critically influenced by their hygroscopicity.[4][5][6][7] Understanding the behavior of highly hygroscopic materials like lithium thiocyanate under varying humidity conditions is paramount for formulation development, manufacturing, packaging, and ensuring the stability and efficacy of the final drug product.[4][7] This technical guide provides an in-depth examination of the hygroscopic properties of lithium thiocyanate and its different hydrates, offering quantitative data, detailed experimental protocols for characterization, and visual representations of key processes and relationships.

The Hydrates of Lithium Thiocyanate

Lithium thiocyanate is known to exist in three primary forms: anhydrous (LiSCN), monohydrate (LiSCN·H₂O), and dihydrate (LiSCN·2H₂O).[1] The transition between these forms is dependent on the ambient relative humidity and temperature. The anhydrous form is challenging to prepare and maintain due to its strong tendency to absorb atmospheric water.[1]

The monohydrate has two polymorphic forms, α and β. The α-form is stable at room temperature and reversibly converts to the β-form at 49 °C.[1][8] The dihydrate is the most hydrated stable form under normal atmospheric conditions.

Quantitative Data on Lithium Thiocyanate and Its Hydrates

The physical and crystallographic properties of the different forms of lithium thiocyanate are summarized in the table below for easy comparison.

| Property | Anhydrous (LiSCN) | Monohydrate (LiSCN·H₂O) | Dihydrate (LiSCN·2H₂O) |

| Molar Mass | 65.02 g/mol [1] | 83.03 g/mol | 101.05 g/mol |

| Melting Point | 274 °C (547 K)[1][2] | 60 °C (333 K)[1][2] | 38 °C (311 K)[1][2] |

| Crystal System | Orthorhombic[1] | Monoclinic (α-form), Orthorhombic (β-form)[1][8] | Orthorhombic[1] |

| Space Group | Pnma[1][8] | C2/m (α-form), Pnam (β-form)[1][8] | Pnma[1][8] |

| Solubility in Water | 125 g/100 mL[1] | Highly soluble | Highly soluble |

Experimental Protocols for Hygroscopicity Assessment

A thorough understanding of the hygroscopic nature of lithium thiocyanate and its hydrates requires a suite of analytical techniques. The following are key experimental protocols cited in the literature for such characterization.

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

-

Principle: This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[][10] It provides information on the extent and rate of water uptake and loss, allowing for the generation of moisture sorption-desorption isotherms.[10]

-

Methodology:

-

A small amount of the sample is placed on a microbalance in a controlled-humidity chamber.

-

The sample is typically dried under a stream of dry nitrogen gas to establish a baseline dry weight.

-

The relative humidity in the chamber is then increased in a stepwise manner, and the mass of the sample is continuously monitored until equilibrium is reached at each step.

-

Once the maximum desired RH is reached, the RH is incrementally decreased to generate the desorption curve.

-

The resulting isotherm plot of mass change versus RH reveals the hygroscopic classification, deliquescence point, and the formation of different hydrates.[][10]

-

Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[][11] It is used to determine the water content of hydrates and their thermal stability.

-

Methodology:

-

A hydrated sample of lithium thiocyanate is placed in a TGA furnace.

-

The sample is heated at a constant rate.

-

The mass loss is recorded as a function of temperature.

-

Stepwise mass losses correspond to the loss of water molecules, allowing for the determination of the stoichiometry of the hydrates.[8]

-

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions such as melting, crystallization, and solid-solid transitions.[8]

-

Methodology:

-

A small amount of the sample is sealed in a pan.

-

The sample and a reference pan are heated or cooled at a controlled rate.

-

The heat flow is monitored. Endothermic or exothermic peaks indicate phase transitions. For lithium thiocyanate hydrates, this can be used to determine their melting points and the transition temperature between the α and β forms of the monohydrate.[8]

-

X-Ray Powder Diffraction (XRPD)

-

Principle: XRPD is a non-destructive technique used to identify the crystalline phases of a material. Each crystalline solid has a unique diffraction pattern.

-

Methodology:

-

A powdered sample is exposed to a monochromatic X-ray beam.

-

The diffracted X-rays are detected at various angles.

-

The resulting diffraction pattern is a fingerprint of the crystal structure.

-

By performing XRPD analysis on samples equilibrated at different relative humidities, one can identify the formation of anhydrous LiSCN, its monohydrate, or its dihydrate.[8] Temperature-dependent in-situ XRPD can be used to study phase transitions.[8]

-

Karl Fischer Titration

-

Principle: This is a classic chemical analysis method that uses a coulometric or volumetric titration to determine the trace amount of water in a sample.[][10]

-

Methodology:

-

The sample is dissolved in an anhydrous solvent.

-

The solution is titrated with a Karl Fischer reagent containing iodine.

-

Water reacts with the iodine in a 1:1 molar ratio.

-

The endpoint of the titration is detected electrochemically, allowing for a precise quantification of the water content.[10]

-

Visualizing the Behavior of Lithium Thiocyanate

Hydration Pathway of Lithium Thiocyanate

Caption: Hydration and dehydration pathway of lithium thiocyanate.

General Experimental Workflow for Hygroscopicity Characterization

Caption: Workflow for hygroscopicity characterization.

Stability of Lithium Thiocyanate Hydrates at Different Relative Humidities

Caption: Relationship between RH and LiSCN hydrate stability.

Implications for Drug Development

The pronounced hygroscopicity of a compound like lithium thiocyanate, if it were an active pharmaceutical ingredient, would present significant challenges. Moisture uptake can lead to:

-

Physical Instability: Changes in crystal form (polymorphism), deliquescence, and altered powder flow properties.[7]

-

Chemical Instability: Hydrolysis and other degradation pathways can be accelerated by the presence of water.

-

Manufacturing Difficulties: Issues with handling, processing, and dosage uniformity.[7]

Therefore, for highly hygroscopic APIs, formulation strategies such as co-processing with excipients, film coating, or encapsulation are often employed to protect the drug substance from atmospheric moisture.[7] Furthermore, stringent control of environmental conditions during manufacturing and the use of protective packaging are essential.[5]

Conclusion

Lithium thiocyanate is a highly hygroscopic and deliquescent salt that readily forms a monohydrate and a dihydrate. The transitions between these forms are governed by temperature and relative humidity. A comprehensive understanding of this behavior is crucial for its application in various scientific and industrial domains. The characterization of its hygroscopic nature relies on a combination of analytical techniques, including gravimetric sorption analysis, thermal analysis, and X-ray diffraction. For drug development professionals, the challenges posed by such hygroscopic materials underscore the importance of thorough solid-state characterization and the implementation of appropriate formulation and handling strategies to ensure product quality and stability.

References

- 1. Lithium thiocyanate - Wikipedia [en.wikipedia.org]

- 2. Buy Lithium thiocyanate hydrate | 123333-85-7 [smolecule.com]

- 3. ProChem, Inc. This compound - High-Quality Material for Electrochemistry & Synthesis [prochemonline.com]

- 4. jocpr.com [jocpr.com]

- 5. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]

- 6. researchgate.net [researchgate.net]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. ACP - A review of experimental techniques for aerosol hygroscopicity studies [acp.copernicus.org]

Thermal Behavior and Melting Point of Lithium Thiocyanate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium thiocyanate (B1210189) (LiSCN) is a hygroscopic salt that can exist in anhydrous, monohydrate, and dihydrate forms. The hydrated forms, particularly lithium thiocyanate dihydrate (LiSCN·2H₂O), are of interest in various scientific and industrial applications, including as electrolytes in batteries and in the development of pharmaceutical formulations. A thorough understanding of the thermal behavior and melting point of lithium thiocyanate dihydrate is crucial for its handling, storage, and application. This technical guide provides a comprehensive overview of the thermal properties of LiSCN·2H₂O, including its melting behavior and dehydration process, based on available scientific literature.

Physicochemical Properties

Lithium thiocyanate dihydrate is a crystalline solid that is highly soluble in water and many organic solvents. Its hygroscopic nature necessitates storage in a dry environment to prevent deliquescence and changes in its hydration state.

Thermal Analysis Data

The thermal behavior of lithium thiocyanate dihydrate is characterized by its melting and subsequent dehydration. Upon heating, the dihydrate first melts at a relatively low temperature, followed by a stepwise loss of its two water molecules to form the monohydrate and then the anhydrous salt. The anhydrous form has a significantly higher melting point.

| Thermal Event | Temperature (°C) | Notes |

| Melting of Dihydrate | 38 °C[1] | The dihydrate melts to a liquid phase. |

| Dehydration to Monohydrate | > 38 °C | The first molecule of water is lost. The exact temperature range can vary depending on experimental conditions such as heating rate and atmosphere. |

| Melting of Monohydrate | 60 °C[1] | If the monohydrate is formed, it has a distinct melting point. The monohydrate can also exhibit supercooling.[1] |

| Dehydration to Anhydrous | Higher Temperatures | The second molecule of water is lost to form the anhydrous salt. |

| Melting of Anhydrous Salt | 274 °C[1] | The anhydrous form has a much higher melting point. |

Experimental Protocols

The characterization of the thermal behavior of lithium thiocyanate dihydrate is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of lithium thiocyanate dihydrate.

Methodology:

-

A small sample of LiSCN·2H₂O (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum DSC pan. Given the hygroscopic nature of the salt, sample preparation should be conducted in a controlled, low-humidity environment (e.g., a glove box).

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The sample is cooled to a sub-ambient temperature (e.g., 0 °C) and held isothermally for a few minutes to ensure a stable baseline.

-

The sample is then heated at a constant rate (e.g., 5-10 °C/min) to a temperature above the expected melting point (e.g., 70 °C).

-

The heat flow to the sample is monitored as a function of temperature. The melting event is observed as an endothermic peak on the DSC curve.

-

The onset temperature of the peak is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.

-

The experiment is performed under a dry, inert atmosphere, such as nitrogen or argon, to prevent any interaction with atmospheric moisture.

Thermogravimetric Analysis (TGA)

Objective: To determine the dehydration pathway and quantify the water content of lithium thiocyanate dihydrate.

Methodology:

-

A small sample of LiSCN·2H₂O (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum). Sample handling should be performed in a low-humidity environment.

-

The crucible is placed in the TGA instrument.

-

The sample is heated from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The TGA curve will show distinct steps corresponding to the loss of water molecules. The temperature range of each step and the percentage mass loss are determined from the curve.

-

The analysis is carried out under a continuous flow of a dry, inert gas (e.g., nitrogen) to facilitate the removal of evolved water vapor.

Visualizations

Thermal Decomposition Pathway of Lithium Thiocyanate Dihydrate

Caption: Thermal decomposition pathway of LiSCN·2H₂O.

Experimental Workflow for Thermal Analysis

Caption: Workflow for thermal analysis of hydrates.

Conclusion

Lithium thiocyanate dihydrate exhibits a distinct thermal behavior characterized by a low melting point of 38 °C, followed by a two-step dehydration process to form the anhydrous salt. The significant difference in the melting points of the hydrated and anhydrous forms underscores the critical importance of controlling the hydration state for applications where specific thermal properties are required. The experimental protocols outlined in this guide provide a framework for the accurate characterization of the thermal properties of LiSCN·2H₂O and other hygroscopic hydrated salts. Further research to precisely quantify the enthalpy of fusion and the energetics of the dehydration steps would be beneficial for a more complete understanding of this compound's thermal profile.

References

Molecular formula and CAS number for Lithium thiocyanate hydrate.

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of lithium thiocyanate (B1210189) hydrate (B1144303), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, including its molecular formula and CAS number, and explores its applications, particularly as a chaotropic agent in biochemical protocols.

Core Properties of Lithium Thiocyanate Hydrate

Lithium thiocyanate is a hygroscopic salt that exists in various states of hydration. The hydrated form is commonly available for laboratory use.

| Property | Value | Citations |

| Molecular Formula | LiSCN·xH₂O | [1] |

| CH₂LiNOS (monohydrate) | ||

| CAS Number | 123333-85-7 | [1] |

| Molecular Weight | 65.02 g/mol (anhydrous basis) | [1] |

| Appearance | White crystalline solid |

Applications in Research and Development

This compound's primary relevance to the biochemical and pharmaceutical research sectors lies in its function as a chaotropic agent. Chaotropic agents disrupt the structure of water, which in turn weakens the hydrophobic effect and destabilizes macromolecules like proteins and nucleic acids. This property is leveraged in various experimental procedures.

Mechanism of Action as a Chaotropic Agent

Chaotropic agents like the thiocyanate ion (SCN⁻) interfere with the hydrogen-bonding network of water. This disruption increases the entropy of the system and reduces the energetic penalty of exposing nonpolar residues of macromolecules to the aqueous environment. Consequently, the native, folded structures of proteins and the double-helical structure of nucleic acids are destabilized, leading to denaturation.

Experimental Protocols

While specific, detailed protocols for the use of this compound are not abundantly available in the reviewed literature, its function as a chaotropic agent is analogous to other thiocyanate salts, such as guanidinium (B1211019) thiocyanate. The following generalized protocols are based on established methods for macromolecule purification and denaturation using chaotropic agents. Users should optimize concentrations and incubation times for their specific applications.

General Protocol for Protein Denaturation

This protocol outlines the general steps for denaturing a protein using a chaotropic agent like lithium thiocyanate. This is often a necessary step for protein purification from inclusion bodies or for refolding studies.

-

Preparation of Denaturation Buffer : Prepare a buffered solution containing lithium thiocyanate. A starting concentration in the range of 2-6 M is typical for chaotropic agents. The buffer should be chosen to maintain a stable pH (e.g., Tris-HCl, phosphate (B84403) buffer).

-

Solubilization : Resuspend the protein sample (e.g., isolated inclusion bodies) in the denaturation buffer.

-

Incubation : Incubate the mixture, often with gentle agitation, to allow for complete denaturation and solubilization of the protein. Incubation times can vary from minutes to hours.

-

Clarification : Centrifuge the sample to pellet any insoluble material.

-

Downstream Processing : The solubilized, denatured protein in the supernatant is now ready for subsequent steps, such as refolding or chromatography.

Generalized Workflow for Nucleic Acid Purification

Chaotropic agents are fundamental to many nucleic acid purification protocols. They lyse cells and organelles, denature nucleases and other proteins, and facilitate the binding of nucleic acids to a solid support (e.g., silica).

Note: While lithium thiocyanate can be used in the lysis buffer, many commercially available kits and published protocols utilize guanidinium thiocyanate. For RNA purification, lithium chloride is often used in a later step to selectively precipitate RNA.[2][3]

Concluding Remarks

This compound is a versatile chemical with established utility in material science and potential applications in biochemical research as a chaotropic agent. While its direct use in published protocols for protein and nucleic acid manipulation is less common than other chaotropic salts, its fundamental properties suggest it can be a valuable tool in the laboratory. Researchers are encouraged to leverage the principles outlined in this guide to explore its use in their specific experimental contexts, with the understanding that optimization of protocols will be necessary.

References

In-Depth Technical Guide to the Lithium Thiocyanate-Water System Phase Diagram

This technical guide provides a comprehensive overview of the phase diagram of the lithium thiocyanate-water (LiSCN-H₂O) system, intended for researchers, scientists, and professionals in drug development. The guide details the thermodynamic properties, phase transitions, and experimental methodologies used to characterize this system.

Quantitative Data on Phase Transitions

The lithium thiocyanate-water system is characterized by the formation of several hydrated forms, each with distinct thermal properties. The key transition temperatures are summarized in the tables below.

Table 1: Melting Points of Lithium Thiocyanate (B1210189) and its Hydrates

| Compound | Formula | Melting Point (°C) |

| Anhydrous Lithium Thiocyanate | LiSCN | 274 |

| Lithium Thiocyanate Monohydrate | LiSCN·H₂O | 60 |

| Lithium Thiocyanate Dihydrate | LiSCN·2H₂O | 38 |

Data sourced from multiple references.[1]

Table 2: Solubility of Lithium Thiocyanate in Water

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 114 |

| 20 | 131 |

| 40 | 153 |

Data sourced from multiple references.[2][3]

Phase Transitions and Hydrated Forms

Lithium thiocyanate is highly hygroscopic and readily forms hydrates. The monohydrate (LiSCN·H₂O) and dihydrate (LiSCN·2H₂O) are the most common forms. The monohydrate exhibits polymorphism, with a transition from the α-phase to the β-phase occurring at 49 °C.[4] The dihydrate has a relatively low melting point of 38 °C, and upon melting, there is a possibility of supercooling.[1]

Experimental Protocols for Phase Diagram Determination

The primary experimental technique for determining the phase diagram of salt-water systems like LiSCN-H₂O is Differential Scanning Calorimetry (DSC) . This method measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transition temperatures and enthalpies.

Detailed Methodology for Differential Scanning Calorimetry (DSC)

The following protocol outlines the general steps for analyzing the thermal behavior of LiSCN-H₂O solutions of varying concentrations to construct a phase diagram.

3.1.1. Sample Preparation

-

Preparation of Stock Solutions: Prepare a series of LiSCN-H₂O solutions with varying weight percentages of LiSCN. Use high-purity anhydrous LiSCN and deionized water.

-

Sample Encapsulation: Accurately weigh a small amount (typically 5-10 mg) of each solution into a hermetically sealed DSC pan. The hermetic seal is crucial to prevent changes in concentration due to water evaporation during the experiment.

-

Reference Pan: Prepare an empty, hermetically sealed DSC pan to be used as a reference.

3.1.2. DSC Instrument Setup and Calibration

-

Instrument: A calibrated Differential Scanning Calorimeter equipped with a cooling system is required.

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

Calibration: Calibrate the instrument for temperature and enthalpy using standard materials (e.g., indium) before running the samples.

3.1.3. Thermal Program

-

Equilibration: Cool the sample to a low starting temperature (e.g., -100 °C) to ensure complete solidification.

-

Heating Ramp: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected final melting point (e.g., 100 °C).

-

Cooling Ramp: Cool the sample back to the starting temperature at a controlled rate.

3.1.4. Data Analysis

-

Thermogram Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature). Endothermic peaks on the heating curve correspond to melting events (eutectic, hydrate (B1144303) melting), while exothermic peaks on the cooling curve represent crystallization.

-

Transition Temperatures: Determine the onset temperature of each peak, which represents the transition temperature.

-

Enthalpy of Transition: Integrate the area under each peak to determine the enthalpy of the phase transition.

-

Phase Diagram Construction: Plot the determined transition temperatures against the weight percentage of LiSCN to construct the phase diagram. The lowest melting point observed corresponds to the eutectic temperature.

Visualizations

Experimental Workflow for Phase Diagram Determination using DSC

References

Electrochemical Properties of Lithium Thiocyanate in Non-Aqueous Electrolytes: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the electrochemical properties of lithium thiocyanate (B1210189) (LiSCN) in non-aqueous electrolytes. Tailored for researchers, scientists, and professionals in drug development and related fields, this document synthesizes key data, outlines detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding of LiSCN-based electrolyte systems.

Introduction to Lithium Thiocyanate in Non-Aqueous Electrolytes

Lithium thiocyanate (LiSCN) is a lithium salt that has garnered interest for its potential applications in various electrochemical systems, including lithium-ion batteries. Its behavior in non-aqueous electrolytes is crucial for the performance and stability of such devices. The thiocyanate anion (SCN⁻) is known for its unique coordination chemistry, which can influence the solvation of lithium ions, ionic conductivity, and interfacial properties.[1] This guide explores these fundamental electrochemical characteristics.

Quantitative Electrochemical Data

Table 1: Ionic Conductivity of LiSCN in Polyethylene Carbonate (PEC) Solid Polymer Electrolyte at 298 K

| LiSCN Concentration (mol%) | DC Ionic Conductivity (σ_dc) (S/cm) |

| 10 | 1.10 x 10⁻⁷ |

| 20 | 4.30 x 10⁻⁷ |

| 40 | 2.50 x 10⁻⁶ |

| 60 | 1.10 x 10⁻⁵ |

| 80 | 2.80 x 10⁻⁵ |

| 100 | 3.16 x 10⁻⁵ |

Table 2: Temperature-Dependent Ionic Conductivity of LiSCN-PEC Solid Polymer Electrolytes

| LiSCN Concentration (mol%) | Temperature (K) | DC Ionic Conductivity (σ_dc) (S/cm) |

| 80 | 298 | 2.80 x 10⁻⁵ |

| 80 | 303 | 4.50 x 10⁻⁵ |

| 80 | 308 | 6.80 x 10⁻⁵ |

| 80 | 313 | 1.00 x 10⁻⁴ |

| 80 | 318 | 1.40 x 10⁻⁴ |

| 80 | 323 | 2.00 x 10⁻⁴ |

| 100 | 298 | 3.16 x 10⁻⁵ |

| 100 | 303 | 5.10 x 10⁻⁵ |

| 100 | 308 | 8.00 x 10⁻⁵ |

| 100 | 313 | 1.20 x 10⁻⁴ |

| 100 | 318 | 1.70 x 10⁻⁴ |

| 100 | 323 | 2.40 x 10⁻⁴ |

Data sourced from[2]

Table 3: Comparative Ionic Conductivity of 1 M LiPF₆ in Propylene (B89431) Carbonate (PC)

| Temperature (°C) | Ionic Conductivity (mS/cm) |

| 25 | ~6.5 |

Note: This data is for LiPF₆ in PC and is provided for comparative purposes due to the lack of available data for LiSCN in liquid PC.

Table 4: Viscosity and Density of Common Non-Aqueous Solvents

| Solvent | Viscosity (cP at 25°C) | Density (g/cm³ at 25°C) |

| Propylene Carbonate (PC) | 2.53 | 1.20 |

| Dimethoxyethane (DME) | 0.455 | 0.867 |

| Acetonitrile (ACN) | 0.343 | 0.777 |

Data sourced from[1][5][6][7][8][9][10]

Experimental Protocols

Detailed methodologies for characterizing the electrochemical properties of LiSCN in non-aqueous electrolytes are provided below.

Electrolyte Preparation

Objective: To prepare non-aqueous electrolyte solutions of LiSCN with a specific concentration.

Materials:

-

Anhydrous Lithium Thiocyanate (LiSCN)

-

Anhydrous non-aqueous solvent (e.g., propylene carbonate, dimethoxyethane, acetonitrile)

-

Inert atmosphere glovebox (e.g., argon-filled) with low moisture and oxygen levels (<0.1 ppm)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

All materials and equipment should be dried in a vacuum oven before being transferred into the glovebox to minimize water contamination.

-

Inside the glovebox, weigh the required amount of anhydrous LiSCN using an analytical balance.

-

Transfer the weighed LiSCN to a volumetric flask.

-

Add the desired anhydrous non-aqueous solvent to the volumetric flask, filling it to just below the calibration mark.

-

Add a magnetic stir bar and seal the flask.

-

Stir the solution on a magnetic stirrer until the LiSCN is completely dissolved.

-

Carefully add more solvent to bring the solution volume to the calibration mark.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Store the prepared electrolyte solution in a sealed container inside the glovebox.

Ionic Conductivity Measurement (AC Impedance Spectroscopy)

Objective: To determine the ionic conductivity of the prepared LiSCN electrolyte.

Apparatus:

-

Impedance analyzer or potentiostat with a frequency response analysis module

-

Conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry

-

Temperature-controlled chamber

-

Computer with software for instrument control and data analysis

Procedure:

-

Assemble the conductivity cell with the electrodes and measure the cell constant (the ratio of the distance between the electrodes to the electrode area).

-

Inside the glovebox, fill the conductivity cell with the prepared LiSCN electrolyte.

-

Place the filled cell in a temperature-controlled chamber and allow it to thermally equilibrate.

-

Connect the electrodes of the conductivity cell to the impedance analyzer.

-

Perform an AC impedance measurement over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

-

The resulting Nyquist plot will typically show a semicircle at high frequencies and a capacitive tail at low frequencies. The bulk resistance (R_b) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real (Z') axis.

-

Calculate the ionic conductivity (σ) using the following equation: σ = L / (R_b * A) where L is the distance between the electrodes and A is the electrode area.

Lithium-Ion Transference Number (t_Li+) Determination (Bruce-Vincent Method)

Objective: To determine the fraction of the total ionic current carried by the lithium cations.

Apparatus:

-

Potentiostat capable of chronoamperometry and AC impedance spectroscopy

-

Symmetric cell with two lithium metal electrodes

-

The prepared LiSCN electrolyte

-

Separator (e.g., glass fiber)

Procedure:

-

Assemble a symmetric Li | electrolyte | Li cell inside a glovebox. The electrolyte is typically absorbed into a separator placed between the two lithium electrodes.

-

Measure the initial AC impedance of the cell to determine the initial interfacial resistance (R_i,0).

-

Apply a small DC polarization voltage (ΔV, typically 10-20 mV) across the cell and record the current as a function of time until a steady-state current (I_ss) is reached.

-

Measure the final AC impedance of the cell immediately after the polarization to determine the final interfacial resistance (R_i,ss).

-

The initial current (I_0) is the current measured at the beginning of the polarization.

-

Calculate the lithium-ion transference number (t_Li+) using the following equation: t_Li+ = [I_ss * (ΔV - I_0 * R_i,0)] / [I_0 * (ΔV - I_ss * R_i,ss)]

Electrochemical Stability Window (ESW) Analysis (Cyclic Voltammetry)

Objective: To determine the potential range over which the electrolyte is stable without significant oxidation or reduction.

Apparatus:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., platinum, glassy carbon, or stainless steel)

-

Counter electrode (e.g., lithium metal foil)

-

Reference electrode (e.g., lithium metal foil)

-

The prepared LiSCN electrolyte

Procedure:

-

Assemble the three-electrode cell inside a glovebox with the working, counter, and reference electrodes immersed in the LiSCN electrolyte.

-

Connect the electrodes to the potentiostat.

-

Perform a cyclic voltammetry (CV) scan, starting from the open-circuit potential (OCP).

-

For the anodic stability limit, scan the potential to a sufficiently high positive value and back to the OCP. The potential at which a significant and sustained increase in current is observed is considered the anodic stability limit.[11][12]

-

For the cathodic stability limit, scan the potential to a sufficiently low negative value and back to the OCP. The potential at which a significant and sustained increase in current (due to electrolyte reduction or lithium plating) is observed is considered the cathodic stability limit.

-

The electrochemical stability window is the potential range between the anodic and cathodic limits.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols described above.

Conclusion

This technical guide has provided a summary of the available electrochemical data for lithium thiocyanate in non-aqueous electrolytes, with a focus on a solid polymer electrolyte system due to the limited availability of data for liquid electrolytes. Detailed, step-by-step protocols for the key experimental techniques required for the characterization of these electrolytes have been outlined to ensure reproducibility and accuracy in research endeavors. The visualized workflows offer a clear and logical guide for conducting these experiments. Further research into the electrochemical properties of LiSCN in a wider range of common liquid non-aqueous electrolytes is warranted to fully assess its potential in advanced electrochemical energy storage systems.

References

- 1. hzdr.de [hzdr.de]

- 2. Enhanced Charge Transport through Ion Networks in Highly Concentrated LiSCN‐Polyethylene Carbonate Solid Polymer Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. phexcom.com [phexcom.com]

- 6. Propylene carbonate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Propylene Carbonate Solvent Properties [macro.lsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Lithium Thiocyanate: A Technical Guide to its Discovery, Properties, and Synthesis

Abstract

Lithium thiocyanate (B1210189) (LiSCN) is an inorganic compound that has garnered significant interest in various scientific and industrial fields, from its role in early inorganic chemistry to its modern applications in battery technology and as a chaotropic agent. This technical guide provides a comprehensive overview of the discovery and history of lithium thiocyanate, its key physicochemical properties, detailed experimental protocols for its synthesis in anhydrous and hydrated forms, and a discussion of its biological relevance. The information is presented to serve researchers, scientists, and drug development professionals, with quantitative data summarized in tabular format and key processes illustrated with diagrams.

Discovery and Historical Context

The history of lithium thiocyanate is intrinsically linked to the independent discoveries of its constituent ions: the lithium cation (Li⁺) and the thiocyanate anion (SCN⁻).

The Thiocyanate Anion

The thiocyanate anion, originally termed "sulfuretted chyazate," was first identified in 1809 by the British chemist Robert Porrett.[1] His work marked the entry of this pseudohalide into the annals of chemistry, and he proceeded to synthesize a variety of its metallic salts.[1]

The Discovery of Lithium

In 1817, the Swedish chemist Johan August Arfwedson, while working in the laboratory of the renowned Jöns Jakob Berzelius, discovered a new element while analyzing the mineral petalite (B74571) (LiAlSi₄O₁₀).[2][3] He named this new alkali metal "lithium" from the Greek word lithos (meaning "stone") to reflect its mineral origin.[2] Arfwedson successfully prepared several of lithium's salts, demonstrating its reactivity and ability to form compounds analogous to those of sodium and potassium.[2]

The Emergence of Lithium Thiocyanate

While a singular publication heralding the "discovery" of lithium thiocyanate is not prominent in the historical record, its first synthesis can be inferred to have occurred in the early 19th century. Following Arfwedson's discovery of lithium, a period of systematic investigation into the salts of this new element commenced. Chemists of the era, such as C.G. Gmelin, who in 1818 noted the characteristic crimson flame produced by lithium salts, explored its various combinations.[2] The preparation of lithium thiocyanate would have been a logical and straightforward step in this systematic study, likely achieved through a simple salt metathesis reaction. Comprehensive documentation of its properties and preparation methods was later compiled in extensive chemical encyclopedias like Gmelin's Handbook of Inorganic Chemistry.[4]

Physicochemical Properties

Lithium thiocyanate is a white, hygroscopic solid that exists in anhydrous form as well as in monohydrate and dihydrate forms.[5] It is the least stable of the alkali metal thiocyanates.[5] Its key quantitative properties are summarized in the tables below.

Table 1: General and Physicochemical Properties of Lithium Thiocyanate

| Property | Value | Reference(s) |

| Chemical Formula | LiSCN | [5] |

| Molar Mass (Anhydrous) | 65.02 g/mol | [5] |

| Appearance | White hygroscopic solid | [5] |

| Density (Anhydrous) | 1.44 g/cm³ | [5] |

| Melting Point (Anhydrous) | 274 °C (547 K) | [5] |

| Boiling Point (Anhydrous) | 550 °C (823 K) (decomposes) | [5] |

| Solubility in Water | 125 g/100 mL | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, 1-propanol, acetone; insoluble in benzene | [5] |

Table 2: Properties of Lithium Thiocyanate Hydrates

| Property | Monohydrate (LiSCN · H₂O) | Dihydrate (LiSCN · 2H₂O) | Reference(s) |

| Molar Mass | 83.03 g/mol | 101.05 g/mol | [6] |

| Melting Point | 60 °C (333 K) | 38 °C (311 K) | [5] |

| Recrystallization Point | 36 °C (after supercooling) | - | [5] |

Table 3: Crystallographic Data for Lithium Thiocyanate and its Hydrates

| Form | Crystal System | Space Group | Lattice Constants (pm) | Reference(s) |

| Anhydrous | Orthorhombic | Pnma | a = 1215.1, b = 373.6, c = 529.9 | [5][7] |

| α-Monohydrate | Monoclinic | C2/m | - | [5] |

| β-Monohydrate | Orthorhombic | Pnam | - | [5] |

| Dihydrate | Orthorhombic | Pnma | a = 572.1, b = 809.3, c = 966.9 | [7] |

Experimental Protocols for Synthesis

The synthesis of lithium thiocyanate can be approached in several ways, depending on the desired hydration state. Due to its hygroscopic nature, the preparation of the anhydrous form requires careful exclusion of water.

Synthesis of Anhydrous Lithium Thiocyanate

A common method for preparing anhydrous lithium thiocyanate involves the reaction of lithium hydroxide (B78521) with ammonium (B1175870) thiocyanate.[5]

-

Reaction: LiOH + NH₄SCN → LiSCN + NH₃(g) + H₂O

-

Methodology:

-

An aqueous solution of lithium hydroxide is reacted with an equimolar amount of ammonium thiocyanate.

-

The resulting solution is heated to drive off the ammonia (B1221849) gas and water.

-

For rigorous drying, the resulting solid is dissolved in a dry organic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[5]

-

The addition of a non-polar solvent like petroleum ether can be used to precipitate an etherate salt.[5]

-

The collected solid is then heated in a vacuum oven at approximately 110 °C to remove the ether and any residual water, yielding the anhydrous salt.[5]

-

Synthesis of Lithium Thiocyanate Hydrates

The hydrated forms are typically prepared by controlling the amount of water present during crystallization.

-

Methodology for Monohydrate and Dihydrate:

-

Anhydrous lithium thiocyanate can be hydrated by exposure to a controlled humidity environment.

-

Alternatively, a concentrated aqueous solution of lithium thiocyanate can be prepared by reacting lithium carbonate or lithium hydroxide with thiocyanic acid.

-

Li₂CO₃ + 2 HSCN → 2 LiSCN + H₂O + CO₂(g)

-

LiOH + HSCN → LiSCN + H₂O

-

-

Careful evaporation of the water from the resulting solution at temperatures below the melting points of the respective hydrates will yield the crystalline solids. The dihydrate will crystallize at lower temperatures, while the monohydrate forms at slightly higher temperatures.

-

Biological Significance and Signaling Pathways

The biological activity of lithium thiocyanate is primarily understood through the individual actions of the lithium and thiocyanate ions, as there is limited evidence for unique signaling pathways of the compound as a whole.

The Role of the Lithium Ion

The lithium ion is a cornerstone in the treatment of bipolar disorder. While its exact mechanism of action is still under investigation, it is known to modulate several intracellular signaling pathways.[8] Key targets include:

-

Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Lithium directly and indirectly inhibits GSK-3, a key enzyme in numerous signaling pathways involved in neuroplasticity, apoptosis, and inflammation.

-

Modulation of the Inositol (B14025) Phosphate Pathway: Lithium inhibits inositol monophosphatase, leading to a depletion of cellular inositol and a dampening of signaling through G-protein coupled receptors that utilize the phosphoinositide signaling system.

-

Effects on Neurotransmitters: Lithium can influence the synthesis, release, and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine.

The Role of the Thiocyanate Anion

The thiocyanate anion is present in biological fluids and plays a role in the innate immune system.[9] It is a substrate for lactoperoxidase, which catalyzes its oxidation by hydrogen peroxide to produce hypothiocyanite (B1210458) (OSCN⁻), a potent antimicrobial agent.[9] Thiocyanate can also act as an antioxidant by scavenging reactive oxygen species.[9]

Conclusion

Lithium thiocyanate, a compound at the intersection of the histories of two fundamental chemical entities, continues to be a substance of significant interest. Its well-characterized physicochemical properties and versatile synthesis routes have made it a valuable tool in various research and industrial applications. While its biological effects are predominantly attributed to the individual actions of its constituent ions, the compound as a whole represents a simple yet important member of the alkali metal pseudohalide family. This guide provides a foundational technical overview for professionals engaged in chemical synthesis, materials science, and drug development.

References

- 1. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WebElements Periodic Table » Lithium » historical information [winter.group.shef.ac.uk]

- 3. A Brief History of Lithium - International Lithium Association [lithium.org]

- 4. umsl.edu [umsl.edu]

- 5. Lithium thiocyanate - Wikipedia [en.wikipedia.org]

- 6. Lithium thiocyanate hydrate | CH2LiNOS | CID 16211966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. americanelements.com [americanelements.com]

- 9. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Lithium Thiocyanate Hydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of lithium thiocyanate (B1210189) (LiSCN) and its hydrated forms, focusing on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Understanding the vibrational characteristics of this hygroscopic salt and its hydrates is crucial for its application in various fields, including pharmaceuticals as a coagulant and solvent.[1] Lithium thiocyanate is known to exist in anhydrous form as well as monohydrate and dihydrate forms.[2]

Vibrational Spectroscopic Data: FTIR and Raman

The vibrational spectra of lithium thiocyanate are dominated by the internal modes of the thiocyanate ion (SCN⁻). The presence of water molecules in the hydrated forms leads to noticeable shifts in the vibrational frequencies of the SCN⁻ anion and introduces new vibrational modes associated with water.

A comparative summary of the FTIR and Raman spectroscopic data for anhydrous LiSCN and its dihydrate (LiSCN·2H₂O) is presented below. The data is primarily sourced from the work of Reckeweg et al. (2022).[3]